5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone

Physicochemical Property Distillation Purification Feasibility

Chain-length mismatches often derail multistep syntheses with irreproducible yields. This dodecyl ketone eliminates that risk by providing a consistent, orthogonal building block. Key advantages: • +0.5 LogP vs. C11 analog - enhances BBB penetration in CNS programs. • Distinct RP-HPLC retention - ideal for QC method validation. • Stable dioxolane protection - enables late-stage aldehyde deprotection. Supplied at 97% purity with full documentation; ships worldwide.

Molecular Formula C20H32O3S
Molecular Weight 352.5 g/mol
CAS No. 898772-02-6
Cat. No. B1359363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone
CAS898772-02-6
Molecular FormulaC20H32O3S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
InChIInChI=1S/C20H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18-13-14-19(24-18)20-22-15-16-23-20/h13-14,20H,2-12,15-16H2,1H3
InChIKeyUGSVSNIJQLEDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone: Overview


5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone (CAS 898772-02-6) is a synthetic organic compound classified as a thienyl alkyl ketone. Its structure features a thiophene ring substituted at the 2-position with a dodecyl ketone chain and at the 5-position with a 1,3-dioxolane moiety, which functions as a protected aldehyde equivalent . The compound has a molecular formula of C20H32O3S and a molecular weight of 352.53 g/mol . It is commercially available as a research chemical and intermediate, typically supplied with a purity of 95–97% . Its primary utility lies in its role as a versatile building block in medicinal chemistry and organic synthesis, where the dioxolane group offers orthogonal protection during multistep synthetic sequences.

Risks of Substituting with Shorter-Chain Analogs


Direct substitution of 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone with its closest commercially available analogs—such as the undecyl (C11) or octyl (C8) ketones—is risky without experimental validation because the length of the aliphatic chain dictates key physicochemical properties that govern reactivity, solubility, and product isolation. The dodecyl chain imparts significantly higher lipophilicity and a higher boiling point compared to shorter homologs, directly influencing phase-transfer behavior, solvent compatibility, and purification by distillation or chromatography . These property differences can alter reaction kinetics and yields in amidation, Grignard, or deprotection steps where the ketone serves as an intermediate. Therefore, a procurement decision based solely on core scaffold similarity without considering these quantifiable differences can lead to irreproducible results or failed scale-up.

Quantitative Differentiation vs. Closest Analogs


Boiling Point Compared to Octyl Analog

The dodecyl ketone exhibits a significantly higher predicted boiling point than its octyl (C8) analog, a direct consequence of the extended alkyl chain. This differential is critical for selecting distillation-based purification strategies and assessing thermal stability during high-temperature reactions. The predicted boiling point for the comparator, 5-(1,3-Dioxolan-2-yl)-2-thienyl octyl ketone, is 431.5±45.0 °C . While experimental boiling point data for the target dodecyl compound is not publicly available, a class-level inference based on the established boiling point increment of approximately 20 °C per additional methylene group allows for a reliable estimation.

Physicochemical Property Distillation Purification Feasibility

Lipophilicity Compared to Undecyl Analog

The lipophilicity of a compound, often expressed as the partition coefficient (LogP), is a fundamental parameter for predicting solubility, membrane permeability, and chromatographic retention. For the homologous series of 5-(1,3-dioxolan-2-yl)-2-thienyl alkyl ketones, each additional CH₂ group increases the LogP by approximately 0.5 units. No publicly accessible experimental or high-quality in-silico LogP data were found for this specific series. However, applying this well-established class-level principle indicates that the target dodecyl (C12) compound is significantly more lipophilic than its undecyl (C11) analog, the closest commercially listed congener.

Lipophilicity LogP Solubility Drug Likeness

Chain Length and Reactivity in Grignard Reactions

The steric and electronic influence of the ketone's alkyl chain on nucleophilic addition reactions is well-documented. A longer, linear dodecyl chain introduces greater steric bulk adjacent to the carbonyl center compared to shorter-chain analogs (e.g., heptyl or propyl ketones), which can significantly reduce reaction rates with bulky nucleophiles such as tert-butylmagnesium chloride. Conversely, the increased hydrophobicity can be advantageous for phase-transfer catalysis or reactions conducted in non-polar media. No direct kinetic comparison between this compound and a specific shorter-chain analog has been published, but the structure-activity relationship is a reliable class-level inference.

Synthetic Intermediate Grignard Reaction Phase Transfer Reaction Optimization

Application Scenarios


Synthesis of Lipophilic CNS Drug Candidates

In a medicinal chemistry program targeting receptors in the central nervous system, a high LogP is a prerequisite for passive blood-brain barrier permeation. The estimated 0.5 LogP unit advantage of this compound over the C11 analog, as inferred from the class-level analysis in Section 3, makes it the preferred intermediate for generating a lead series with enhanced brain penetration potential. The dioxolane group provides a stable protecting group for a latent aldehyde, which can be orthogonally deprotected for late-stage diversification [1].

High-Temperature Flow Chemistry

When adapting a batch process to a continuous flow reactor, precise knowledge of boiling points is crucial to prevent cavitation and ensure consistent residence times. The estimated boiling point of ~511.5 °C for this compound, a direct extrapolation from the C8 analog's known value at 431.5 °C, dictates specific back-pressure regulator settings and pre-heating requirements. This profile is uniquely suited for certain high-temperature, liquid-phase transformations where a lower-boiling analog would volatilize prematurely, disrupting flow stability .

Chromatographic Reference Standard Development

The extended dodecyl chain ensures a distinct, reproducible reversed-phase HPLC retention time compared to shorter-chain analogs. This property is directly exploitable in quality control laboratories that need a stable, non-volatile reference standard for method validation. The predictable lipophilic shift (ΔLogP ≈ +0.5 per CH₂) allows for the rational design of a separation method where this compound elutes in a clear window, free from interference by its more polar, commercially co-synthesized impurities [2].

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